molecular formula C14H21NO3S2 B2443674 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine CAS No. 1396746-55-6

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B2443674
CAS No.: 1396746-55-6
M. Wt: 315.45
InChI Key: VUMFARKIFASBSZ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropylsulfonyl group and a furan-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-ylmethylthio Group: This can be achieved by reacting the intermediate with furan-2-ylmethylthiol under suitable conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be used.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclopropylsulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can form strong interactions with enzymes or receptors, while the furan-2-ylmethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)piperidine: Lacks the furan-2-ylmethylthio group, making it less versatile in terms of chemical reactivity.

    4-(((Furan-2-ylmethyl)thio)methyl)piperidine: Lacks the cyclopropylsulfonyl group, which may reduce its potential interactions with biological targets.

Uniqueness

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is unique due to the combination of the cyclopropylsulfonyl and furan-2-ylmethylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its simpler analogs.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c16-20(17,14-3-4-14)15-7-5-12(6-8-15)10-19-11-13-2-1-9-18-13/h1-2,9,12,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMFARKIFASBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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